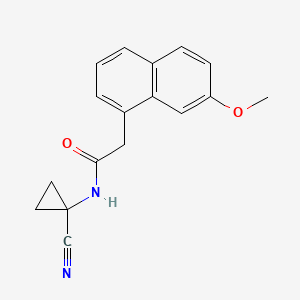

Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

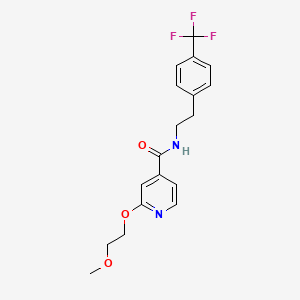

Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a compound that falls within the category of organic thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound is characterized by the presence of a thiophene ring, a common structural motif in many biologically active molecules, and functional groups such as benzamido, thiocyanato, and carboxylate which may contribute to its reactivity and potential applications.

Synthesis Analysis

The synthesis of related thiophene derivatives has been reported in various studies. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another study reports the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate through a multi-step process starting from 4-hydroxy-benzonitrile . These methods often involve cyclization reactions and the use of various reagents to introduce different functional groups onto the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using techniques such as FTIR, NMR, and X-ray diffraction. Density functional theory (DFT) calculations can also be used to predict the molecular geometry and electronic properties of these compounds . The molecular electrostatic potential (MEP) map can reveal sites of negative and positive potential, which are indicative of regions in the molecule that may participate in hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene leads to the formation of ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the reactivity of halothiazoles under photochemical conditions . The cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under basic conditions yields 2-thioxothieno[2,3-d]pyrimidin-4(1H, 3H)-ones, showcasing the reactivity of thiophene derivatives in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their photophysical properties, can be studied through experimental techniques and theoretical calculations. The photophysical properties of some thiophene derivatives show absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . Theoretical calculations can provide insights into geometric parameters, vibrational assignments, and chemical shifts, which can be compared with experimental data for validation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Novel Compound Synthesis : The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the cyclization of thioamide with 2-chloroacetoacetate, yielding products with over 60% efficiency. This compound is a part of research exploring novel synthesis methods and the potential biological activities of the products (Tang Li-jua, 2015).

Antimicrobial Screening : Research involving the synthesis of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate by a Gewald reaction demonstrated that the synthesized compounds exhibited promising antimicrobial activities. This showcases the potential of thiophene derivatives in developing new antimicrobial agents (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Anti-Cancer Agents : A study on the synthesis of novel thiophene and benzothiophene derivatives aimed at producing anti-proliferative agents found several compounds with significant activity against various cancer cell lines. This indicates the potential of such derivatives in cancer therapy (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).

Chemical Properties and Applications

Unique Chemical Properties : The synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane and its behavior as 2,2-bis(diethylamino)-2-ethylium-1-diselenocarboxylate towards a range of reagents illustrates the exploration of unique chemical properties and reactivity patterns of synthesized compounds for various applications (J. Nakayama, I. Akiyama, A. Sugihara, T. Nishio, 1998).

Enzyme Inhibition : A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones demonstrated inhibitory activity toward human leukocyte elastase, suggesting potential therapeutic applications in diseases associated with elastase activity (M. Gütschow, L. Kuerschner, U. Neumann, M. Pietsch, R. Löser, N. Koglin, K. Eger, 1999).

Eigenschaften

IUPAC Name |

ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZILEBMOPZEPGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2517039.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)